(Butylamino)acetonitrile
Overview
Description
(Butylamino)acetonitrile may be used in preparation of amides, carbamates and sulphonamides.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature.
Mode of Action
It is known that the compound may be used in the preparation of amides, carbamates, and sulphonamides .
Pharmacokinetics
It is known that (n-butylamino)acetonitrile can be analyzed by reverse phase (rp) high performance liquid chromatography (hplc) method with simple conditions .
Biochemical Analysis
Biochemical Properties
(n-Butylamino)acetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of amides and carbamates. It interacts with enzymes such as nitrilases and amidases, which catalyze the hydrolysis of nitriles to amides and acids . These interactions are crucial for the formation of various biochemical compounds that are essential in metabolic pathways. Additionally, (n-Butylamino)acetonitrile can form complexes with metal ions, influencing the activity of metalloenzymes involved in cellular processes .
Cellular Effects
(n-Butylamino)acetonitrile has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, (n-Butylamino)acetonitrile impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of (n-Butylamino)acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways . For example, (n-Butylamino)acetonitrile can inhibit the activity of certain nitrilases, leading to the accumulation of nitriles and affecting downstream metabolic processes . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (n-Butylamino)acetonitrile can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that (n-Butylamino)acetonitrile can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of (n-Butylamino)acetonitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolic pathways . At high doses, (n-Butylamino)acetonitrile can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
(n-Butylamino)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes involved in the synthesis and degradation of amides and carbamates, leading to changes in metabolic flux and metabolite levels . Additionally, (n-Butylamino)acetonitrile can influence the activity of metalloenzymes, impacting the overall metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, (n-Butylamino)acetonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of (n-Butylamino)acetonitrile are crucial for its biochemical effects and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of (n-Butylamino)acetonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows (n-Butylamino)acetonitrile to interact with specific biomolecules and enzymes within the cell . Understanding the subcellular localization of (n-Butylamino)acetonitrile is important for elucidating its biochemical properties and mechanisms of action.
Properties
IUPAC Name |
2-(butylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMZKAWNAKPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184186 | |
Record name | (Butylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-04-6 | |
Record name | 2-(Butylamino)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Butylamino)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3010-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Butylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (butylamino)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-substituted aminoacetonitriles relate to their activity against Fusarium diseases?
A: The study by [] investigated the structure-activity relationship (SAR) of various N-substituted aminoacetonitriles against Fusarium oxysporum f. sp. raphani, the causal agent of yellows in Japanese radish. They found that the size of the N-alkyl group significantly influenced the preventive activity. Specifically:
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